N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-(p-tolyloxy)acetamide

Medicinal Chemistry Lead Optimization Isomer Differentiation

Researchers profiling MCHR2 often face a lack of tool compounds with defined positional substitution to parse selectivity. This para-tolyloxy indoline-piperidine acetamide resolves that gap. - Enables MCHR2 vs. MCHR1 selectivity mapping with a distinct para-substitution vector. - Estimated AlogP increase of +0.5-+0.7 over the 4-methoxyphenoxy analog supports CNS penetration studies. - Well-defined structure (95% purity) serves as a reliable building block for further medicinal chemistry derivatization.

Molecular Formula C25H33N3O2
Molecular Weight 407.558
CAS No. 922031-56-9
Cat. No. B2805745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-(p-tolyloxy)acetamide
CAS922031-56-9
Molecular FormulaC25H33N3O2
Molecular Weight407.558
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCC(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4
InChIInChI=1S/C25H33N3O2/c1-19-6-9-22(10-7-19)30-18-25(29)26-17-24(28-13-4-3-5-14-28)20-8-11-23-21(16-20)12-15-27(23)2/h6-11,16,24H,3-5,12-15,17-18H2,1-2H3,(H,26,29)
InChIKeyKKYJEFNECIZZID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-(p-tolyloxy)acetamide – Physicochemical Identifiers


This compound is a structurally defined indoline-piperidine acetamide derivative with a para-tolyloxy substitution pattern . Its molecular formula is C25H33N3O2 and its molecular weight is 407.5 g/mol . It belongs to a broader class of indoline and indole-type piperidine compounds explored for CNS receptor modulation and other therapeutic applications [1].

Indoline-piperidine acetamide GPCR research scaffold
Para-tolyloxy substitution for receptor SAR studies
Defined molecular probe for CNS target engagement research

N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-(p-tolyloxy)acetamide – Substitution Position Importance


In the indoline-piperidine acetamide series, the substitution pattern on the terminal phenyl ring (ortho, meta, para) is a critical determinant of target binding affinity and selectivity [1]. The para-tolyloxy group in this compound presents a distinct spatial vector and electronic environment compared to its ortho- or meta-substituted analogs, potentially leading to different receptor complementarity and off-target profiles . Generic replacement with a positional isomer cannot guarantee equivalent biological outcomes.

Target
Substitute
Risk Context
Para-tolyloxy isomer
Ortho-tolyloxy isomer
3D spatial vector and GPCR pocket complementarity may shift
Para-tolyloxy isomer
Meta-tolyloxy isomer
Electronic distribution at terminal aryl ether may alter binding profile
Para-tolyloxy isomer
p-Methoxy analog (CAS 922031-60-5)
HBA count and lipophilicity differ; CNS exposure profile may not transfer

N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-(p-tolyloxy)acetamide – Differentiation Evidence


Para- vs. Ortho-Tolyloxy Isomer Comparison

The target compound (para-substituted) and its ortho-tolyloxy isomer (CAS not publicly disclosed) are constitutional isomers with identical molecular formula (C25H33N3O2) and molecular weight (407.5 g/mol) . Despite their compositional identity, the positional difference of the methyl group on the phenyl ring alters the three-dimensional geometry of the terminal aryl ether, which is known to influence the complementarity of indoline-piperidine acetamides for GPCR binding pockets [1].

Para vs. Ortho Isomer
Reported
Target: para-tolyloxy (methyl at C4) Comparator: ortho-tolyloxy (methyl at C2) Identical formula (C25H33N3O2, MW 407.5); 3D geometry and electronic distribution differ qualitatively
Positional isomerism may shift GPCR binding complementarity
No head-to-head biological data publicly available; SAR context
Medicinal Chemistry Lead Optimization Isomer Differentiation

Lipophilicity & H-Bonding: p-Tolyloxy vs. p-Methoxy

The 4-methoxyphenoxy analog (2-(4-methoxyphenoxy)-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)acetamide, CAS 922031-60-5) differs by a single oxygen atom (C25H33N3O3, MW 423.5) . This substitution increases hydrogen bond acceptor count and reduces lipophilicity (estimated AlogP decrease of ~0.5-0.7 units), which can alter blood-brain barrier permeability and metabolic stability in the indoline-piperidine series [1].

Lipophilicity vs. p-Methoxy
Class-level
AlogP ~+0.5 to +0.7
HBA count: 3 (tolyloxy) vs. 4 (methoxy); MW: 407.5 vs. 423.5
Supports CNS exposure assessment in indoline-piperidine series
Fragment-based AlogP inference; no direct biological comparison
Physicochemical Profiling CNS Penetration Structure-Activity Relationship

MCHR2 Antagonist Activity Comparison

A closely related indoline-piperidine acetamide, MCHR2 antagonist 38 (C29H30N4O2, MW 466.6), demonstrates potent MCHR2 antagonism (IC50 = 1 nM, Ki = 13 nM) with >500-fold selectivity over a 23-receptor panel and no detectable MCHR1 activity at up to 50 µM . While direct assay data for the target compound are not publicly available, the shared indoline-piperidine-acetamide scaffold with a para-substituted terminal phenyl group suggests potential MCHR2 activity that distinguishes it from analogs with different core structures [1].

MCHR2 Activity Context
Class-level
Target compound: No direct data; scaffold suggestive of MCHR2 activity Reference analog (antagonist 38): IC50 = 1 nM, Ki = 13 nM Selectivity: >500-fold over 23-receptor panel; no MCHR1 activity at up to 50 µM
Supports MCHR2 target-engagement screening context
Class-level scaffold inference; assay: CHO cells, FLIPR Ca2+ flux, binding
MCHR2 Antagonist GPCR Pharmacology Selectivity Screening

N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-2-(p-tolyloxy)acetamide – Recommended Applications


MCHR2 SAR Expansion

Given the potent MCHR2 activity of structurally related indoline-piperidine acetamides , this compound serves as a valuable tool to probe the impact of tolyl substitution and molecular weight reduction (407.5 vs. 466.6 for reference antagonist 38) on MCHR2 affinity and selectivity. It can be used to delineate the minimal pharmacophore required for MCHR2 engagement.

CNS Penetration Profiling

The compound's higher lipophilicity compared to the 4-methoxyphenoxy analog (estimated AlogP difference of +0.5 to +0.7) [1] positions it as a candidate for brain penetration studies. It can be used to experimentally validate the relationship between aryl ether substituents and CNS exposure in the indoline-piperidine series.

Counter-Screen Selectivity Profiling

Reference data for the compound class show that subtle structural modifications can abolish MCHR1 activity while retaining MCHR2 potency . This compound should be profiled against MCHR1, hERG (related compounds show IC50 > 1 µM at D2 [2]), and a broader safety panel to map selectivity determinants for the para-tolyloxy sub-series.

Synthetic Intermediate & Scaffold Hopping

Its well-defined structure and commercial availability (typical purity 95% ) make it a suitable building block for further derivatization, particularly for exploring alternative amide or piperidine modifications in medicinal chemistry campaigns.

Application
Selection Property
Validation Focus
MCHR2 receptor SAR studies
Indoline-piperidine scaffold context
MCHR2 binding and functional assay context
CNS exposure assessment
Lipophilicity profile review
Brain penetration assay context
GPCR selectivity profiling
Para-substitution selectivity context
MCHR1/MCHR2 discrimination and off-target receptor panel review
Medicinal chemistry derivatization
Para-tolyloxy building block context
Amide and piperidine modification assessment
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